molecular formula C12H20N6O8 B14692609 2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid CAS No. 33557-88-9

2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid

Cat. No.: B14692609
CAS No.: 33557-88-9
M. Wt: 376.32 g/mol
InChI Key: GATZKRQNMFIAAH-UHFFFAOYSA-N
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Description

2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid is a complex organic compound with the molecular formula C12H20N6O8 This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxyl, nitroso, and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid involves multiple steps. One common method includes the reaction of hexylamine with nitrosocarbamoyl chloride to form an intermediate product. This intermediate is then reacted with carboxymethylcarbamoyl chloride under controlled conditions to yield the final compound. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the nitroso groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitroso groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.

    Reduction: The nitroso groups can be reduced to amines using reducing agents like sodium borohydride.

    Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alcohols or amines in the presence of a catalyst such as sulfuric acid.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid involves its interaction with specific molecular targets. The nitroso groups can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]propanoic acid
  • 2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]butanoic acid

Uniqueness

2-[[6-[Carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

33557-88-9

Molecular Formula

C12H20N6O8

Molecular Weight

376.32 g/mol

IUPAC Name

2-[[6-[carboxymethylcarbamoyl(nitroso)amino]hexyl-nitrosocarbamoyl]amino]acetic acid

InChI

InChI=1S/C12H20N6O8/c19-9(20)7-13-11(23)17(15-25)5-3-1-2-4-6-18(16-26)12(24)14-8-10(21)22/h1-8H2,(H,13,23)(H,14,24)(H,19,20)(H,21,22)

InChI Key

GATZKRQNMFIAAH-UHFFFAOYSA-N

Canonical SMILES

C(CCCN(C(=O)NCC(=O)O)N=O)CCN(C(=O)NCC(=O)O)N=O

Origin of Product

United States

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